molecular formula C7H5NO2S B1589459 6H-thieno[2,3-b]pyrrole-5-carboxylic acid CAS No. 51856-25-8

6H-thieno[2,3-b]pyrrole-5-carboxylic acid

Cat. No.: B1589459
CAS No.: 51856-25-8
M. Wt: 167.19 g/mol
InChI Key: SEPXFZLYPWFMSY-UHFFFAOYSA-N
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Description

6H-thieno[2,3-b]pyrrole-5-carboxylic acid: is a heterocyclic compound that contains both a thiophene and a pyrrole ring fused together

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6H-thieno[2,3-b]pyrrole-5-carboxylic acid typically involves the annulation of a pyrrole ring to a thiophene derivative. One common method includes the reaction of 1-substituted 5-chloro-4-formylpyrrole-3-carboxylates with thioglycolic acid or its ethyl ester, followed by hydrolysis of ester groups in the thiophene and/or pyrrole rings .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 6H-thieno[2,3-b]pyrrole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene or pyrrole rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or alcohols are employed under various conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6H-thieno[2,3-b]pyrrole-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6H-thieno[2,3-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes. For example, it has been shown to form a complex with malate synthase, an enzyme involved in the glyoxylate cycle, by binding to the enzyme’s active site and inhibiting its activity .

Comparison with Similar Compounds

  • 4H-thieno[3,2-b]pyrrole-5-carboxylic acid
  • Thieno[2,3-b]pyrrole-2(4)-carboxylic acid

Comparison: 6H-thieno[2,3-b]pyrrole-5-carboxylic acid is unique due to its specific ring fusion and the position of the carboxylic acid group. This structural uniqueness imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

6H-thieno[2,3-b]pyrrole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2S/c9-7(10)5-3-4-1-2-11-6(4)8-5/h1-3,8H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEPXFZLYPWFMSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30469565
Record name 6H-thieno[2,3-b]pyrrole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51856-25-8
Record name 6H-thieno[2,3-b]pyrrole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6H-thieno[2,3-b]pyrrole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid interact with Mycobacterium tuberculosis malate synthase, and what are the potential downstream effects?

A1: The research paper focuses on elucidating the crystal structure of Mycobacterium tuberculosis malate synthase bound to 2-chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid. [] This structural information provides valuable insights into the specific interactions between the compound and the enzyme's active site. By analyzing the binding mode, researchers can identify key amino acid residues involved in ligand recognition and potential conformational changes induced by the compound.

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